2,4-Undecadienal
Overview
Description
2,4-Undecadienal is an organic compound with the molecular formula C₁₁H₁₈O. It is a fatty aldehyde characterized by the presence of two conjugated double bonds at the second and fourth positions of the carbon chain. This compound is known for its distinctive odor and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Undecadienal can be synthesized through various methods. One common synthetic route involves the aldol condensation of heptanal with acrolein, followed by dehydration to form the conjugated diene system. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, undeca-2,4-dienal is produced through the oxidation of unsaturated fatty acids. This process involves the use of oxidizing agents such as potassium permanganate or ozone to introduce the aldehyde functional group at the desired position on the carbon chain. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Undecadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Addition: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Undeca-2,4-dienoic acid.
Reduction: Undeca-2,4-dienol.
Scientific Research Applications
2,4-Undecadienal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods such as gas chromatography.
Biology: It is studied for its role in biological processes, including its potential as a signaling molecule in certain organisms.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antimicrobial and anti-inflammatory effects.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant odor, contributing to the aroma of various food products and perfumes
Mechanism of Action
The mechanism of action of undeca-2,4-dienal involves its interaction with specific molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate various signaling pathways, leading to effects such as antimicrobial activity or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Deca-2,4-dienal: Similar structure but with one less carbon atom.
Dodeca-2,4-dienal: Similar structure but with one more carbon atom.
Hexa-2,4-dienal: Shorter carbon chain with similar conjugated double bonds.
Uniqueness
2,4-Undecadienal is unique due to its specific chain length and the position of its double bonds, which confer distinct chemical and physical properties. Its specific odor profile makes it particularly valuable in the flavor and fragrance industry, distinguishing it from other similar compounds .
Properties
IUPAC Name |
undeca-2,4-dienal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-11H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIUIIFPIWRILL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864370 | |
Record name | Undeca-2,4-dienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13162-46-4 | |
Record name | 2,4-Undecadienal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13162-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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